

The Discovery and History of 4-Bromoresorcinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromoresorcinol**

Cat. No.: **B146125**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromoresorcinol, a halogenated derivative of resorcinol, has been a compound of interest in organic synthesis and medicinal chemistry for over a century. Its versatile reactivity makes it a valuable intermediate in the production of a range of more complex molecules, including pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, synthesis, and key applications of **4-Bromoresorcinol**, with a focus on its historical context and relevance in contemporary drug development. Detailed experimental protocols and a summary of its physicochemical properties are presented to support further research and application.

Introduction

4-Bromoresorcinol (4-bromo-1,3-benzenediol) is an aromatic organic compound with the chemical formula $C_6H_5BrO_2$.^[1] Structurally, it is a resorcinol molecule substituted with a bromine atom at the 4-position. This substitution pattern imparts specific reactivity to the molecule, making it a useful building block in organic synthesis. While not a therapeutic agent itself, its role as a key intermediate in the synthesis of biologically active compounds has been well-established.^{[2][3]} This guide explores the historical journey of **4-Bromoresorcinol** from its early synthesis to its modern applications, providing researchers with a detailed understanding of its properties and synthesis.

History and Discovery

While the precise moment of its initial discovery is not definitively documented in readily available contemporary sources, the synthesis and study of **4-Bromoresorcinol** can be traced back to the late 19th and early 20th centuries. The publication "Organic Syntheses" in 1937 details a preparative method and references earlier works by chemists such as Zehenter (1881, 1887), Fries and Lindemann (1914), Fries and Saftien (1926), and Likhosherstov (1933).^[4] These early investigations laid the groundwork for understanding the reactivity of resorcinol and its halogenated derivatives. The development of reliable synthetic methods in the early 20th century enabled its use as a reagent in more complex chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Bromoresorcinol** is provided in the table below, compiled from various sources.

Property	Value	Reference(s)
IUPAC Name	4-bromobenzene-1,3-diol	[1]
CAS Number	6626-15-9	[1]
Molecular Formula	C ₆ H ₅ BrO ₂	[1]
Molecular Weight	189.01 g/mol	
Appearance	Pink crystalline powder	[3]
Melting Point	97-100 °C	[2]
Boiling Point	150 °C at 12 mmHg	[2]
Solubility	Slightly soluble in water	[2][5]

Synthesis of 4-Bromoresorcinol: Experimental Protocols

Several methods for the synthesis of **4-Bromoresorcinol** have been reported. Below are detailed protocols for two common approaches.

Method 1: Bromination of 2,4-Dihydroxybenzoic Acid and Decarboxylation

This classic method, adapted from "Organic Syntheses," involves the bromination of β -resorcylic acid followed by decarboxylation.[\[4\]](#)

Step 1: Synthesis of 5-Bromo-2,4-dihydroxybenzoic Acid

- In a 1-liter flask equipped with a mechanical stirrer and a dropping funnel, dissolve 46.2 g (0.3 mole) of 2,4-dihydroxybenzoic acid in 350 cc of glacial acetic acid. Warm the mixture to 45 °C to achieve dissolution, then cool to 35 °C.
- Prepare a solution of 48 g (0.3 mole) of bromine in 240 cc of glacial acetic acid.
- With vigorous stirring, add the bromine solution dropwise to the 2,4-dihydroxybenzoic acid solution over approximately one hour, maintaining the reaction temperature between 30-35 °C.
- After the addition is complete, pour the reaction mixture into 5 liters of water and cool to 0-5 °C for several hours to allow for crystallization.
- Collect the resulting fine, white crystals of 5-bromo-2,4-dihydroxybenzoic acid by filtration on a Büchner funnel and wash with approximately 500 cc of cold water.
- The crude product can be purified by recrystallization from boiling water.

Step 2: Decarboxylation to **4-Bromoresorcinol**

- Reflux 30 g of the purified 5-bromo-2,4-dihydroxybenzoic acid with 375 cc of water for 24 hours.
- Filter the hot solution, then cool and extract with two portions of ether (400 cc and 200 cc).
- Evaporate the ether to yield **4-Bromoresorcinol**. The product can be dried on a steam bath.
- The expected yield is 22-22.5 g (90-92%).[\[4\]](#)

Method 2: Direct Bromination of Resorcinol with N-Bromosuccinimide

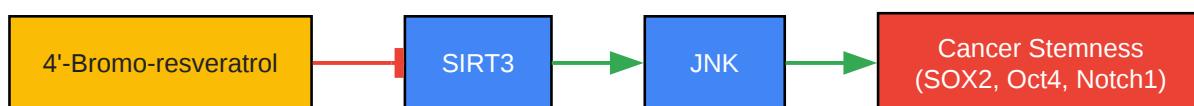
This method provides a more direct route from resorcinol.[\[6\]](#)

- Dissolve resorcinol in chloroform in a reaction vessel.
- Slowly add a solution of N-bromosuccinimide (NBS) in chloroform dropwise over 30 minutes.
- After the addition is complete, heat the reaction mixture to 60 °C for 1 hour.
- Remove the chloroform by evaporation under atmospheric pressure.
- The resulting liquid is then subjected to vacuum distillation. Collect the fraction at 150-160 °C under a vacuum of 0.098 MPa.
- Upon cooling, the collected fraction solidifies to yield **4-Bromoresorcinol**.[\[6\]](#)

Applications in Drug Discovery and Development

4-Bromoresorcinol serves as a critical starting material and intermediate in the synthesis of various pharmaceutical compounds. Its utility stems from the ability of the bromine atom to be displaced or to direct further substitutions on the aromatic ring.

One notable application is in the synthesis of inhibitors for the human rhinovirus (HRV) 3C protease, an enzyme essential for viral replication.[\[3\]](#) The development of such inhibitors is a key strategy in the search for effective treatments for the common cold.


While direct studies on the biological activity of **4-Bromoresorcinol** are limited, research on its close analog, 4'-bromo-resveratrol (4-BR), has provided valuable insights into potential mechanisms of action for related compounds.

Involvement in Signaling Pathways: Insights from an Analog

Recent studies on 4'-bromo-resveratrol (4-BR), a structurally similar compound, have demonstrated its ability to inhibit gastric cancer stemness through the SIRT3-c-Jun N-terminal

kinase (JNK) signaling pathway.^[7] Sirtuin-3 (SIRT3) is a deacetylase that plays a role in maintaining stemness in certain cancer cells. Inhibition of SIRT3 by 4-BR leads to a downstream effect on the JNK pathway, ultimately reducing the expression of stemness markers like SOX2, Oct4, and Notch1.^[7] This research suggests that brominated resorcinol derivatives may have potential as anticancer agents by targeting cancer stem cells.

Below is a diagram illustrating the proposed signaling pathway affected by 4'-bromo-resveratrol.

[Click to download full resolution via product page](#)

Caption: Proposed SIRT3-JNK signaling pathway inhibited by 4'-bromo-resveratrol.

Conclusion

4-Bromoresorcinol is a compound with a rich history in organic chemistry. From its early synthesis over a century ago to its current use as a versatile intermediate in drug discovery, it continues to be a relevant molecule for researchers. The detailed synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for scientists working with this compound. Furthermore, the emerging research on the biological activities of its analogs opens up new avenues for the design and development of novel therapeutics targeting specific signaling pathways. As research progresses, the full potential of **4-Bromoresorcinol** and its derivatives in medicinal chemistry is yet to be completely unveiled.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 6626-15-9: 4-Bromoresorcinol | CymitQuimica [cymitquimica.com]

- 2. 4-Bromoresorcinol | 6626-15-9 [chemicalbook.com]
- 3. 4-Bromoresorcinol CAS#: 6626-15-9 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-Bromoresorcinol, 98% | Fisher Scientific [fishersci.ca]
- 6. Page loading... [guidechem.com]
- 7. Resveratrol Analog 4-Bromo-Resveratrol Inhibits Gastric Cancer Stemness through the SIRT3-c-Jun N-Terminal Kinase Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and History of 4-Bromoresorcinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b146125#discovery-and-history-of-4-bromoresorcinol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com